molecular formula C21H24FNO3S B15038130 Methyl 6-tert-butyl-2-{[(4-fluorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Methyl 6-tert-butyl-2-{[(4-fluorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B15038130
M. Wt: 389.5 g/mol
InChI Key: YZTMZZKLKKETDW-UHFFFAOYSA-N
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Description

METHYL 6-TERT-BUTYL-2-(4-FLUOROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the benzothiophene class This compound is characterized by its unique structure, which includes a fluorobenzamido group, a tert-butyl group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 6-TERT-BUTYL-2-(4-FLUOROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps. The process begins with the preparation of the benzothiophene core, followed by the introduction of the tert-butyl group, the fluorobenzamido group, and finally the methyl ester group. Each step requires specific reagents and conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would likely include rigorous quality control measures to monitor the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 6-TERT-BUTYL-2-(4-FLUOROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 6-TERT-BUTYL-2-(4-FLUOROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 6-TERT-BUTYL-2-(4-FLUOROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The fluorobenzamido group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-tert-butyl-2-(4-fluorobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
  • 6-tert-butyl-2-(4-fluorobenzamido)-N,N-bis(prop-2-en-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
  • 6-tert-butyl-2-(4-fluorobenzamido)-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Uniqueness

METHYL 6-TERT-BUTYL-2-(4-FLUOROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methyl ester group, in particular, may enhance its solubility and stability compared to similar compounds.

Properties

Molecular Formula

C21H24FNO3S

Molecular Weight

389.5 g/mol

IUPAC Name

methyl 6-tert-butyl-2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C21H24FNO3S/c1-21(2,3)13-7-10-15-16(11-13)27-19(17(15)20(25)26-4)23-18(24)12-5-8-14(22)9-6-12/h5-6,8-9,13H,7,10-11H2,1-4H3,(H,23,24)

InChI Key

YZTMZZKLKKETDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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